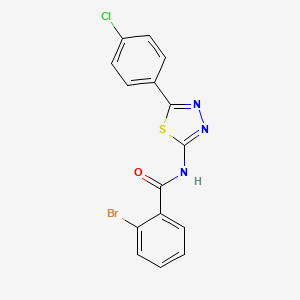

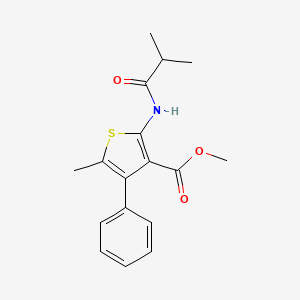

![molecular formula C19H23N3O6S B2588209 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-53-4](/img/structure/B2588209.png)

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

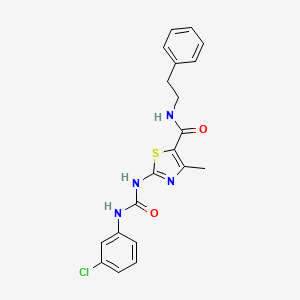

“N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperazine rings would add a level of rigidity to the molecule, while the sulfonylethyl and methoxybenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .Scientific Research Applications

Structural Modifications and Receptor Affinity

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a ligand with high affinity and selectivity towards the dopamine D(4) receptor, has been the focus of structural modification studies. Modifications to its amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as well as the preparation of semirigid analogues, were explored to understand their impact on receptor affinity across dopamine D(4), D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. These studies provide insights into how structural changes can influence receptor binding and selectivity, offering a pathway for the development of more effective therapeutic agents (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Pharmacological Properties and Gastrointestinal Motility

Benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects due to their selective serotonin 4 receptor agonism (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Corrosion Inhibition in Acidic Medium

The synthesized compound [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been evaluated as a corrosion inhibitor for mild steel in an acidic medium. Through weight loss method and electrochemical analysis, it was found to be an effective inhibitor, showing better efficiency at different temperatures. This study not only provides a new approach to corrosion prevention but also emphasizes the significance of organic compounds in protecting industrial materials (Singaravelu & Bhadusha, 2022).

Enzyme Inhibition for Therapeutic Applications

2-Furoic piperazide derivatives have been identified as promising drug candidates for type 2 diabetes and Alzheimer's diseases. Through in vitro and in silico studies, these derivatives showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The compounds' bioactivity potentials were further supported by molecular docking studies, indicating their potential in drug discovery and development for treating these diseases (Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXZWYGESBTZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

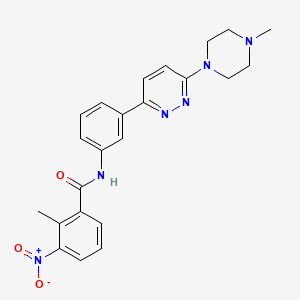

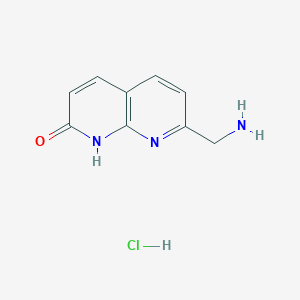

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

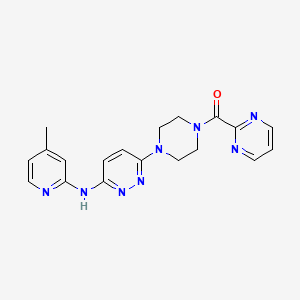

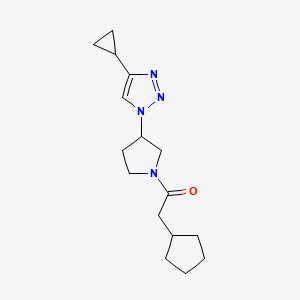

![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)

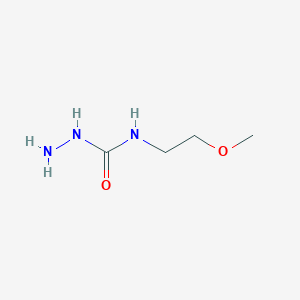

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

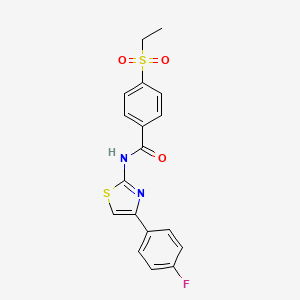

![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)